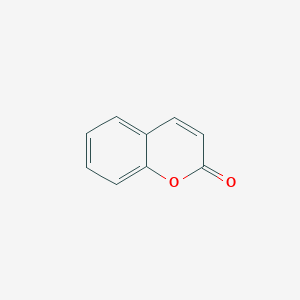

Coumarin

描述

属性

IUPAC Name |

chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYGHJZDHTFUPRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2 | |

| Record name | COUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | COUMARIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1105 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020348 | |

| Record name | Coumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Coumarin appears as colorless crystals, flakes or colorless to white powder with a pleasant fragrant vanilla odor and a bitter aromatic burning taste. (NTP, 1992), Dry Powder; Liquid; Liquid, Other Solid; Pellets or Large Crystals, Colorless solid with a vanilla odor; [Hawley] Colorless fine plates; [MSDSonline], Solid, COLOURLESS FLAKES WITH CHARACTERISTIC ODOUR. | |

| Record name | COUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2H-1-Benzopyran-2-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Coumarin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7832 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Coumarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001218 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | COUMARIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1105 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

568 °F at 760 mmHg (NTP, 1992), 301.71 °C, 297.00 to 301.00 °C. @ 760.00 mm Hg, 297-299 °C | |

| Record name | COUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | COUMARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1623 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Coumarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001218 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | COUMARIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1105 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

304 °F (NTP, 1992), 150 °C | |

| Record name | COUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Coumarin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7832 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | COUMARIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1105 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 0.1 mg/mL at 63.5 °F (NTP, 1992), Soluble in ethanol; very soluble in ether and chloroform, Freely soluble in oils, Soluble in aqueous alkali, oxygenated and chlorinated solvents, In chloroform 49.4 g/100 g @ 25 °C; in pyridine 87.7 g/100 g @ 20-25 °C, In water, 1,900 mg/l @ 20 °C, 1.9 mg/mL, Solubility in water: poor | |

| Record name | COUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | COUMARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1623 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Coumarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001218 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | COUMARIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1105 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.935 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.935 @ 20 °C/4 °C, 0.94 g/cm³ | |

| Record name | COUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | COUMARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1623 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COUMARIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1105 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.01 mmHg at 117 °F ; 1 mmHg at 223 °F (NTP, 1992), 0.00098 [mmHg], VP: 1 mm Hg @ 106.0 °C; 40 mm Hg @ 189 °C, 9.8X10-4 mm Hg @ 25 °C, extrapolated, Vapor pressure, kPa at 106 °C: 0.13 | |

| Record name | COUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Coumarin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7832 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | COUMARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1623 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COUMARIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1105 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Orthorhombic, rectangular plates, Colorless, crystals, flakes, or powder, White crystals | |

CAS No. |

91-64-5 | |

| Record name | COUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Coumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coumarin [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumarin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04665 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | coumarin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755852 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | coumarin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8774 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-2-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Coumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Coumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4VZ22K1WT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | COUMARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1623 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Coumarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001218 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | COUMARIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1105 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

154 to 158 °F (NTP, 1992), 71 °C, 68-70 °C | |

| Record name | COUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | COUMARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1623 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Coumarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001218 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | COUMARIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1105 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

准备方法

Traditional Acid-Catalyzed Methods

The Pechmann condensation, first reported in 1883, remains the most widely used method for this compound synthesis due to its simplicity and accessibility of starting materials (phenols and β-ketoesters). Traditional approaches employed Brønsted acids like concentrated sulfuric acid or Lewis acids such as FeCl₃. For example, iron(III) chloride hexahydrate (FeCl₃·6H₂O) catalyzes the reaction between resorcinol and methyl acetoacetate in toluene under reflux, achieving a 92% yield within 16 hours. However, these methods often required corrosive reagents and generated substantial waste, prompting the development of greener alternatives.

Modern Heterogeneous and Green Catalysts

Recent advances focus on heterogeneous catalysts and solvent-free conditions. Karimi-Jabei et al. demonstrated that triethylammonium hydrogen sulfate ([Et₃NH][HSO₄]) catalyzes Pechmann condensations at 110°C under solvent-free conditions, yielding 83–95% coumarins. Similarly, alumina sulfuric acid (ASA) proved effective in solvent-free syntheses, with yields ranging from 25% to 99% depending on the phenol substituents. Table 1 summarizes key advancements:

Table 1: Optimized Pechmann Condensation Conditions and Yields

Knoevenagel Condensation: Versatility in this compound-3-Carboxylic Acid Synthesis

Solvent and Catalyst Optimization

The Knoevenagel condensation between salicylaldehydes and active methylene compounds (e.g., malonates) offers a robust route to this compound-3-carboxylic acids. Brahmachari’s one-pot synthesis using sodium azide (50 mol%) or potassium carbonate (20 mol%) in water achieved yields up to 99% at room temperature. Piperidine-acetic acid systems in ethanol under ultrasonic irradiation reduced reaction times from 7 hours to 40 minutes while maintaining high yields (85–92%).

Ultrasonic and Microwave-Assisted Synthesis

Energy-efficient techniques have revolutionized Knoevenagel reactions. Silveira Pinto and Souza reported ultrasonic irradiation (20 kHz, 90% power) in ethanol, which enhanced reaction rates and yields compared to conventional heating. Microwave-assisted methods using phenylpropiolate and tosyl azide in dioxane with CuI/K₂CO₃ produced 3-N-sulfonylamidine coumarins in 65–82% yields.

Table 2: Knoevenagel Reaction Parameters and Outcomes

| Catalyst System | Solvent | Technique | Yield (%) | Reference |

|---|---|---|---|---|

| NaNO₂/K₂CO₃ | H₂O | Room temperature | 73–99 | |

| Piperidine-AcOH | EtOH | Ultrasonic | 85–92 | |

| CuI/K₂CO₃ | 1,4-Dioxane | Microwave | 65–82 |

Perkin Reaction: Classical Synthesis of 3-Arylcoumarins

Classical Approaches

The Perkin reaction involves condensation of salicylaldehydes with arylacetic acids in the presence of acetic anhydride and a base. Augustine et al. optimized this method using propylphosphonic anhydride (T3P) and triethylamine in butyl acetate, yielding 46–74% 3-arylcoumarins. These conditions tolerated electron-donating and withdrawing groups on the salicylaldehyde ring.

Recent Catalytic Innovations

He et al. developed a FeCl₃-catalyzed multicomponent Perkin-like reaction combining salicylaldehydes, Meldrum’s acid, and alcohols. Ethanol at 70°C afforded this compound-3-carboxylic esters in 73–91% yields. This method eliminated the need for stoichiometric bases, enhancing atom economy.

Table 3: Perkin Reaction Case Studies

| Substrates | Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Salicylaldehyde + phenylacetic acid | T3P | n-BuOAc, 120°C | 46–74 | |

| Salicylaldehyde + Meldrum’s acid | FeCl₃ | EtOH, 70°C | 73–91 |

Alternative Synthetic Pathways: Expanding this compound Diversity

Wittig and Claisen Rearrangements

The Wittig reaction between salicylaldehydes and ylides provides access to 4-substituted coumarins. Sairam et al. synthesized 2H-chromene-3-carboxylates via Knoevenagel-Wittig hybrid pathways, achieving 25–82% yields using piperidine in toluene. Claisen rearrangements of this compound ethers offer routes to chromone derivatives, though these methods are less explored.

Multicomponent and One-Pot Syntheses

Jiang et al. demonstrated a three-component coupling of salicylaldehydes, ethyl cyanoacetate, and o-aminophenols in n-BuOH, yielding 40–79% 3-benzoxazole coumarins. Murugavel’s four-component synthesis under microwave conditions further highlights the versatility of one-pot strategies.

Table 4: Overview of Alternative this compound Synthesis Methods

| Method | Key Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Wittig Reaction | Salicylaldehyde + ylides | Toluene, piperidine | 25–82 | |

| Multicomponent Coupling | Salicylaldehyde + ethyl cyanoacetate | n-BuOH, Bi(OTf)₃ | 40–79 |

Green Chemistry Approaches: Sustainable this compound Production

Solvent-Free and Aqueous Conditions

Solvent-free Pechmann condensations using meglumine sulfate (MS) under microwave irradiation reduced reaction times to 5–10 minutes with 88–93% yields. Aqueous Knoevenagel reactions with K₂CO₃ eliminated organic solvents entirely, aligning with green chemistry principles.

化学反应分析

Coumarin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form coumaric acid using oxidizing agents such as potassium permanganate.

Reduction: Reduction of this compound can yield dihydrothis compound using reducing agents like sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Nitric acid for nitration and halogens for halogenation.

Major Products:

Oxidation: Coumaric acid.

Reduction: Dihydrothis compound.

Substitution: Nitrocoumarins and halocoumarins.

科学研究应用

Medicinal Applications

1.1 Anticoagulant Properties

Coumarin derivatives, particularly warfarin, are well-established anticoagulants used in clinical settings to prevent thrombosis and embolism. Warfarin functions by inhibiting vitamin K epoxide reductase, thereby interfering with the synthesis of vitamin K-dependent clotting factors. Research indicates that coumarins can effectively reduce blood clot formation and are utilized in various therapeutic regimens for cardiovascular diseases .

1.2 Anticancer Activity

Numerous studies have highlighted the anticancer properties of coumarins. They exhibit cytotoxic effects against various cancer cell lines, including breast, lung, and prostate cancers. The mechanisms include apoptosis induction and inhibition of tumor cell proliferation. For instance, compounds like angelmarin have shown significant cytotoxicity against pancreatic cancer cells .

1.3 Anti-inflammatory and Antioxidant Effects

Coumarins are recognized for their anti-inflammatory properties, which can be attributed to their ability to inhibit prostaglandin biosynthesis. They also exhibit antioxidant activity by scavenging free radicals, thereby protecting cellular components from oxidative damage. This dual action makes them potential candidates for treating inflammatory diseases and conditions associated with oxidative stress .

1.4 Neuroprotective Effects

Recent studies suggest that certain this compound derivatives may act as cholinesterase inhibitors, offering potential therapeutic benefits for neurodegenerative diseases like Alzheimer's disease. The ability to enhance acetylcholine levels in the brain through inhibition of cholinesterases aligns with the cholinergic hypothesis of Alzheimer's pathology .

Photophysical Applications

Coumarins possess unique photophysical properties that make them valuable in various applications, including fluorescence imaging and materials science. This compound-7, for example, has been extensively studied for its photophysical characteristics in different solvents, revealing potential uses in dye-sensitized solar cells and as fluorescent probes in biological imaging .

Industrial Applications

3.1 Fragrance Industry

this compound is widely used in the fragrance industry due to its sweet scent reminiscent of freshly cut hay or vanilla. It is incorporated into perfumes and scented products, leveraging its stability and pleasant aroma .

3.2 Agricultural Uses

Certain coumarins have demonstrated herbicidal properties, making them candidates for developing eco-friendly herbicides. Their natural origin and effectiveness offer sustainable alternatives to synthetic herbicides .

Case Studies

作用机制

Coumarin exerts its effects primarily through the inhibition of vitamin K synthesis, which is crucial for blood clotting . It acts as a competitive inhibitor of vitamin K epoxide reductase, preventing the conversion of vitamin K epoxide to its active form . This inhibition leads to a decrease in the synthesis of clotting factors, thereby exerting its anticoagulant effect .

相似化合物的比较

Structural Analogues

Chromones

Chromones (4H-chromen-4-one) differ from coumarin by the position of the ketone group (C4 instead of C2). This structural shift reduces electron density, altering reactivity and biological interactions. For example:

- Antioxidant Activity : Chromone derivatives like DMAF exhibit significantly higher ferric reducing antioxidant power (FRAP: 2.5× trolox equivalent) compared to this compound (1.0× trolox equivalent) .

- Cytotoxicity: (E)-benzylidene-chroman-4-one (a chromone derivative) showed lower cytotoxicity (IC₅₀ >100 µM) on human keratinocytes than this compound derivatives (IC₅₀ ~55.5 µM), suggesting improved safety .

3-Phenylcoumarins

Addition of a phenyl group at position 3 increases steric bulk, influencing enzyme selectivity. For instance:

- CYP Enzyme Binding : 3-Phenylcoumarins interact with Asn residues in CYP1 enzymes (e.g., Asn255 in CYP1A1), whereas 7-ethoxythis compound binds closer to the heme center in CYP2A1. This structural difference confers selectivity for CYP1 isoforms .

Benzodipyranones

These derivatives feature two pyrone rings, enhancing structural rigidity. Isolated from Calophyllum inophyllum, they exhibit stilbene-like properties with prenyl modifications, broadening their bioactivity spectrum compared to simple coumarins .

Antimicrobial Activity

- Antimycobacterial Effects: this compound derivatives with 7-alkoxy substitutions (e.g., CM14, CM15) showed >99% inhibition of Mycobacterium tuberculosis at 1 µM, outperforming non-substituted analogs .

- Synergy with Artemisinin : Dihydroartemisinin–this compound hybrids with 4-oxygen substitutions (e.g., compound 5) demonstrated superior cytotoxicity against HT-29 colon cancer cells (IC₅₀ <10 µM) compared to 4-methyl derivatives .

Anti-inflammatory Activity

- Substitution Effects : 7-Hydroxythis compound with Mannich bases at C-8 (compounds 20, 21) achieved 75–77% inhibition of carrageenan-induced paw edema (CPE), surpassing indomethacin (47%) and highlighting the importance of polar substitutions at C-7/C-8 .

Enzyme Inhibition

- α-Glucosidase Inhibition : this compound-thiazole carbohydrazones (e.g., compound 1) showed IC₅₀ values as low as 6.24 µM, exceeding the reference drug acarbose (43.26 µM) .

Physicochemical Properties

Photostability

This compound-3-carboxamide derivatives with azacrown moieties retain absorption maxima (~340 nm) and molar extinction coefficients (~11,000 cm⁻¹M⁻¹) similar to unmodified this compound, indicating core stability despite substitutions .

Computational Modeling

Docking studies revealed that this compound derivatives optimized at the B3LYP-D3BJ/6-311+G(d,p) level accurately replicate crystallographic data, enabling predictive design of analogs with enhanced binding affinities .

生物活性

Coumarin, a natural product characterized by its benzopyrone structure, has garnered significant attention due to its diverse biological activities and therapeutic potential. This article explores the pharmacological effects of this compound, including its mechanisms of action, various applications in medicine, and recent research findings.

Structure and Biosynthesis

Coumarins are derivatives of 1,2-benzopyrone and are widely distributed in plants, fungi, and bacteria. Their biosynthesis involves multiple P450 enzymes, with ortho-hydroxylation being a critical step in the formation of natural coumarins . The basic structure of this compound consists of two six-membered rings with a lactone carbonyl group. This structural configuration contributes to its biological activity and interaction with various biological targets.

Pharmacological Activities

This compound exhibits a wide array of pharmacological properties, making it a valuable compound in drug discovery. The following table summarizes some of the key biological activities associated with this compound:

The biological effects of this compound are mediated through various mechanisms:

- Anticoagulant Mechanism : Coumarins inhibit vitamin K epoxide reductase (VKOR), leading to reduced synthesis of vitamin K-dependent clotting factors, which is crucial for their anticoagulant activity .

- Antioxidant Activity : Coumarins exhibit radical scavenging activity, which is influenced by the presence of hydroxyl groups in their structure. For instance, derivatives like 7-hydroxy-4-methylthis compound have shown significant antioxidant potential .

- Anticancer Mechanisms : The anticancer properties are attributed to the modulation of cell cycle progression and induction of apoptosis in cancer cells. For example, hybrid compounds derived from this compound have demonstrated enhanced anti-proliferative effects against various cancer cell lines .

Case Studies

Recent studies have highlighted the therapeutic potential of this compound derivatives:

- Calanolide A : Isolated from Calophyllum species, this natural this compound has shown potent anti-HIV activity in vitro. Its mechanism involves disruption of viral replication processes .

- 4-Hydroxythis compound Derivatives : These compounds have demonstrated significant antiviral activity against herpes simplex viruses (HSV-1 and HSV-2) at non-toxic concentrations. Their efficacy is linked to their ability to inhibit viral replication pathways .

- This compound-Based Prodrugs : Research indicates that certain this compound derivatives can enhance the bioavailability of existing drugs like paclitaxel by inhibiting P-glycoprotein-mediated efflux, thus improving therapeutic outcomes in cancer treatment .

常见问题

Q. What are the standard protocols for synthesizing coumarin derivatives in academic laboratories?

this compound synthesis typically involves the Pechmann condensation (phenol + β-ketoester), Kostanecki reaction (hydroxyaldehyde + acetic anhydride), or Perkin reaction (salicylaldehyde + acetic anhydride). Key factors include solvent choice (e.g., sulfuric acid for Pechmann), catalyst optimization (e.g., iodine for green synthesis), and temperature control to avoid side products. Reproducibility requires detailed documentation of stoichiometry, reaction time, and purification methods (e.g., column chromatography) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound compounds?

- UV-Vis : Identifies π→π* transitions (λmax ~300–400 nm) for conjugation analysis.

- IR : Confirms lactone carbonyl stretching (~1700–1750 cm⁻¹).

- NMR : ¹H/¹³C NMR resolves substituent positions (e.g., this compound’s C3 proton at δ 6.1–6.3 ppm). Theoretical calculations (DFT/B3LYP) can validate experimental shifts .

- Mass Spectrometry : ESI-MS confirms molecular ion peaks and fragmentation patterns. (Table 1: Example NMR shifts for this compound derivatives)

| Derivative | Experimental δ (ppm) | Theoretical δ (ppm) |

|---|---|---|

| This compound | 6.15 (C3-H) | 6.20 (C3-H) |

| 7-Hydroxythis compound | 6.80 (C6-H) | 6.75 (C6-H) |

Q. How do researchers assess the biological activity of coumarins in vitro?

Standard assays include:

- Anticoagulant activity : Prothrombin time (PT) and activated partial thromboplastin time (aPTT) tests.

- Anticancer screening : MTT assay against cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Antioxidant activity : DPPH radical scavenging assay. Controls must account for solvent interference (e.g., DMSO <0.1%) .

Advanced Research Questions

Q. How can contradictory data on this compound’s pharmacokinetic properties be resolved?

Discrepancies in bioavailability or toxicity studies often arise from variations in:

- Experimental models : Rodent vs. human liver microsomes for metabolism studies.

- Dosage regimes : Acute vs. chronic exposure in toxicity assays.

- Analytical methods : HPLC vs. LC-MS sensitivity for metabolite detection. Systematic reviews (PRISMA guidelines) and meta-analyses are recommended to identify confounding variables .

Q. What computational strategies optimize this compound-based drug design?

- Molecular docking (AutoDock/Vina) : Predict binding affinities to targets like COX-2 or VEGFR-2.

- QSAR models : Correlate substituent electronegativity/logP with activity.

- MD simulations (GROMACS) : Assess stability of this compound-protein complexes over 100+ ns trajectories. Validation requires cross-referencing with experimental IC₅₀ or Ki values .

Q. How should researchers design experiments to study this compound’s photostability for optoelectronic applications?

- Controlled light exposure : Use UV chambers (λ=365 nm) with irradiance calibrated via radiometers.

- Degradation kinetics : Monitor fluorescence quenching over time (e.g., Jablonski diagram analysis).

- Comparative analysis : Test derivatives with electron-donating/withdrawing groups (e.g., -OCH₃ vs. -NO₂) to identify structure-stability relationships .

Methodological Guidance

Q. What strategies ensure reproducibility in this compound-related experiments?

- Detailed SOPs : Include exact equipment settings (e.g., HPLC column: C18, 5 µm, 25°C).

- Reference standards : Use USP-grade this compound for calibration.

- Data transparency : Share raw NMR/MS files via repositories like Zenodo .

Q. How can researchers address gaps in this compound’s mechanistic studies?

- Multi-omics integration : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to map pathways affected by coumarins.

- Isotope labeling : Track ¹³C-coumarin metabolites in vivo.

- Collaborative validation : Partner with labs using orthogonal methods (e.g., SPR vs. ITC for binding assays) .

Data Analysis & Literature Review

Q. What tools are effective for systematic reviews of this compound bioactivity data?

Q. How to resolve discrepancies between computational and experimental NMR data for coumarins?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。